Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate
Description
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a trifluoromethyl group at the para position (C4) and fluorine atoms at the meta positions (C3 and C5) on the benzene ring. This substitution pattern imparts strong electron-withdrawing effects, enhancing the compound's stability against nucleophilic attack and metabolic degradation. Such structural features are common in agrochemicals and pharmaceuticals, where fluorine and trifluoromethyl groups improve bioavailability and environmental persistence .
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(10)7(6(11)3-4)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVNQRONCYSVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for NAS. Fluorine atoms at positions 3 and 5 can act as leaving groups under strongly basic or nucleophilic conditions.
Key Reactions:
-
Ammonolysis : Reaction with ammonia in polar aprotic solvents (e.g., DMF) at elevated temperatures (90–120°C) replaces fluorine with an amino group. For example, similar trifluoromethylated benzoates undergo NAS to yield pyrazole derivatives .
-
Thiol Substitution : Thiols (e.g., benzyl mercaptan) displace fluorine in the presence of Cu(I) catalysts, forming aryl sulfides .
Mechanistic Insight :
The trifluoromethyl group stabilizes the negatively charged transition state via inductive effects, lowering the activation energy for NAS. Reactions typically follow second-order kinetics .
Ester Functional Group Transformations
The methyl ester moiety undergoes hydrolysis and transesterification, enabling access to carboxylic acid derivatives.
Hydrolysis:
-
Basic Conditions : Treatment with NaOH in aqueous methanol (reflux, 4–6 hours) yields 3,5-difluoro-4-(trifluoromethyl)benzoic acid. Acidic workup regenerates the free acid .
-
Enzymatic Hydrolysis : Lipases in phosphate buffer (pH 7.0, 37°C) selectively cleave the ester bond, preserving the trifluoromethyl group .
Transesterification:
Reaction with alcohols (e.g., ethanol) and a catalytic acid (H₂SO₄) produces alternative esters (e.g., ethyl 3,5-difluoro-4-(trifluoromethyl)benzoate).
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings, leveraging halogenated positions for bond formation.
Suzuki-Miyaura Coupling:
After bromination at position 2, the compound reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C) to form biaryl derivatives .
Buchwald-Hartwig Amination:
Fluorine substituents are replaced by amines (e.g., piperazine) using Pd₂(dba)₃ and Xantphos (110°C, toluene), yielding N-arylpiperazine derivatives .
Electrophilic Aromatic Substitution (EAS)
Despite the electron-deficient ring, directed EAS occurs at the meta position relative to the trifluoromethyl group under highly activating conditions.
Nitration:
Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2 (ortho to the ester), albeit in low yields (15–20%) due to competing side reactions .
Radical Reactions
The trifluoromethyl group participates in radical-mediated functionalization.
Photochemical Trifluoromethylation:
Under UV light (254 nm) and in the presence of Ru(bpy)₃²⁺, the compound undergoes C–H trifluoromethylation at position 2, forming bis(trifluoromethyl) derivatives .
Comparative Reactivity Data
The table below summarizes reaction conditions and yields for key transformations:
Scientific Research Applications
Chemistry
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and reductions. The presence of fluorine enhances its reactivity and stability compared to non-fluorinated analogs, making it suitable for synthesizing more complex organic molecules.
Biology
In biological research, this compound has been investigated for its potential interactions with enzymes and metabolic pathways. Preliminary studies suggest that it may exhibit antimicrobial properties due to its structural similarities with other fluorinated compounds known for such activities. The difluoro and trifluoromethyl groups contribute to its lipophilicity, which can influence membrane permeability and biological activity .
Medicine
This compound is being explored as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it a candidate for developing drugs targeting various diseases. Research is ongoing to evaluate its therapeutic potential in areas such as oncology and neurology, where fluorinated compounds have shown promise due to their enhanced metabolic stability .
Agrochemicals
The compound's stability and reactivity also make it suitable for applications in agrochemicals. It can be utilized in the development of herbicides or pesticides that require specific chemical properties for efficacy in agricultural settings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | This compound demonstrated enhanced activity against Staphylococcus aureus compared to non-fluorinated counterparts. |
| Study B | Pharmaceutical Development | Investigated as an intermediate in synthesizing compounds targeting cancer cells; showed promising results in preliminary assays. |
| Study C | Agrochemical Efficacy | Evaluated for use in developing new herbicides; exhibited improved stability under environmental conditions compared to traditional formulations. |
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate, focusing on substituent positions, similarity scores, and inferred physicochemical properties.
Table 1: Structural Comparison of this compound and Analogs
Key Comparisons:
Methyl 2-fluoro-4-(trifluoromethyl)benzoate (Similarity: 0.90) Structural Difference: Fluorine at the ortho position (C2) instead of meta positions (C3/C5). However, reduced symmetry may lower melting points compared to the target compound .
Methyl 3,5-bis(trifluoromethyl)benzoate (Similarity: 0.88)
- Structural Difference: Two trifluoromethyl groups at C3 and C5 instead of fluorine atoms.
- Implications: Increased steric bulk and electron-withdrawing effects enhance thermal stability but reduce solubility in polar solvents. This compound is likely more lipophilic than the target .
Methyl 4-(trifluoromethyl)benzoate (Similarity: 0.88)
- Structural Difference: Lacks fluorine substituents.
- Implications: Absence of fluorine reduces electronegativity, making the ester less resistant to nucleophilic substitution. This compound is simpler to synthesize but less stable under harsh conditions .
3,5-Difluoro-4-(trifluoromethyl)benzoic Acid (Similarity: 0.87)
- Structural Difference: Carboxylic acid instead of a methyl ester.
- Implications: The acid form has higher polarity and lower volatility. Esterification improves bioavailability and membrane permeability, critical for agrochemical applications .
Research Findings and Functional Implications
Electronic Effects :
- The 3,5-difluoro and 4-trifluoromethyl groups create a strongly electron-deficient aromatic ring, directing electrophilic substitution to the ortho/para positions. This property is advantageous in synthesizing derivatives for catalytic reactions .
Steric and Solubility Trends :
- Analogs with trifluoromethyl groups (e.g., Methyl 3,5-bis(trifluoromethyl)benzoate) exhibit lower aqueous solubility due to increased hydrophobicity. In contrast, fluorine atoms balance hydrophobicity and polarity, as seen in the target compound .
Biological Activity
Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHFO
- Molecular Weight : 236.13 g/mol
- Structural Features : The compound contains multiple fluorine substituents which enhance its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interactions : Its structural similarities to known pharmacophores indicate possible interactions with neurotransmitter receptors, which could be explored for neurological applications .
Antimicrobial Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting bacterial strains:
These findings suggest that the compound could serve as a basis for developing new antibacterial agents.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various fluorinated compounds, including this compound. The results demonstrated that the presence of trifluoromethyl groups significantly enhances antibacterial activity against both MSSA and MRSA strains .
- Enzyme Interaction Studies : Research focusing on the binding affinities of similar compounds revealed significant interactions with kinases and other critical biomolecules. Such interactions suggest potential pathways for therapeutic interventions in cancer and neurodegenerative diseases .
- Comparative Analysis with Analogous Compounds : A comparative study highlighted that this compound exhibits enhanced activity relative to non-fluorinated analogs. For instance, the introduction of trifluoromethyl groups resulted in a marked increase in potency for inhibiting serotonin uptake compared to structurally similar compounds without these substitutions .
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl 3,5-difluoro-4-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?
A1. The synthesis typically involves esterification of the corresponding carboxylic acid (3,5-difluoro-4-(trifluoromethyl)benzoic acid) using methanol under acid catalysis (e.g., H₂SO₄) or via its acid chloride intermediate. For the acid chloride route, thionyl chloride (SOCl₂) or oxalyl chloride can activate the carboxylic acid, followed by reaction with methanol . Optimization strategies include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency.
- Temperature control : Maintaining 0–5°C during acid chloride formation to minimize side reactions.
- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 7:3) to isolate the ester .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
A2. A multi-technique approach is critical:
- NMR spectroscopy : ¹⁹F NMR is essential to confirm fluorination patterns (e.g., δ -60 to -70 ppm for CF₃ groups; -110 to -120 ppm for aromatic F) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) can assess purity (>98%) and detect hydrolytic degradation products .
- X-ray crystallography : For unambiguous confirmation of molecular geometry, though crystallization may require slow evaporation in dichloromethane/hexane .
Q. Q3. What stability considerations are critical for handling and storing this compound?
A3. Key factors include:
- Moisture sensitivity : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the ester group.
- Light exposure : Amber vials are recommended due to potential photo-degradation of fluorinated aromatic systems.
- Thermal stability : Differential scanning calorimetry (DSC) data (e.g., melting point ~140–144°C for analogous compounds) should guide handling temperatures .
Advanced Research Questions
Q. Q4. How do electronic effects of the 3,5-difluoro and 4-trifluoromethyl substituents influence reactivity in cross-coupling reactions?
A4. The substituents create a strong electron-deficient aromatic system:
- Steric effects : The 4-CF₃ group may hinder ortho-directed reactions, favoring para-substitution in electrophilic aromatic substitution.
- Electronic effects : Fluorine’s -I effect deactivates the ring, requiring harsh conditions (e.g., Pd(OAc)₂/XPhos catalysts at 100–120°C) for Suzuki-Miyaura couplings. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices .
Q. Q5. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
A5. Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., -40°C to 25°C) can reveal rotational barriers in ester groups or CF₃ moieties.
- Impurity profiling : LC-MS/MS with MRM (multiple reaction monitoring) identifies trace byproducts (e.g., methyl ester hydrolysis to benzoic acid) .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to distinguish hydrogen bonding interactions .
Q. Q6. What computational methods are suitable for predicting the physicochemical properties of this compound?
A6. Use quantum mechanical (QM) and molecular dynamics (MD) approaches:
- LogP prediction : COSMO-RS or DFT-calculated solvation free energies to estimate partition coefficients (experimental LogP ~3.1 for analogs) .
- pKa estimation : QM-derived partial charges (e.g., via Jaguar) predict acidity of hydrolyzed products (e.g., pKa ~2.5 for the benzoic acid derivative) .
- Reactivity maps : AIM (Atoms in Molecules) analysis identifies electrophilic centers for nucleophilic attack .
Methodological Best Practices
Q. Q7. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
A7. Key considerations include:
- Solvent selection : Replace dichloromethane with toluene for safer large-scale reactions.
- Catalyst recycling : Immobilize catalysts (e.g., SiO₂-supported H₂SO₄) to reduce waste.
- Process analytics : In-line FTIR monitors reaction progression and detects intermediates .
Q. Q8. How can researchers validate the compound’s role in biological studies (e.g., enzyme inhibition assays)?
A8. Employ orthogonal assays:
- Dose-response curves : IC₅₀ determination using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
- Negative controls : Compare activity against non-fluorinated analogs to isolate electronic effects.
- Crystallography : Co-crystallize with target enzymes (e.g., esterases) to confirm binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
